![molecular formula C17H19ClN2O3S B2904535 N-(2,4-dimethoxyphenyl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride CAS No. 2034528-51-1](/img/structure/B2904535.png)
N-(2,4-dimethoxyphenyl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride
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Description
N-(2,4-dimethoxyphenyl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. It belongs to the class of thiazole compounds and has been found to exhibit significant biological activity.
Scientific Research Applications
Anti-inflammatory Applications
Thiazole derivatives have been examined for their anti-inflammatory activity through the inhibition of 5-lipoxygenase (LOX), a key enzyme in leukotrienes synthesis involved in inflammation-related diseases, including asthma and rheumatoid arthritis. This exploration involves the synthesis of various 1,3-thiazole-2-amine derivatives, revealing their potential as direct 5-LOX inhibitors and offering a foundation for optimizing biological activity based on structure-activity relationships (J. Suh et al., 2012).
Corrosion Inhibition
Thiazoles also find applications in corrosion inhibition, particularly for copper in acidic environments. Studies have demonstrated the synthesis and corrosion inhibition ability of thiazole derivatives, showing high inhibition efficiencies that suggest their potential as effective corrosion inhibitors. This application is critical in industries where metal longevity and integrity are paramount (R. Farahati et al., 2019).
Spectroscopic and Structural Analysis
Aminothiazole organic compounds, including derivatives of thiazol-2-amine, have been highlighted for their diverse biological applications. The synthesis and characterization of these derivatives offer insights into their chemical structures, supporting future research and application in various scientific and industrial fields. Their structural analysis through techniques like X-ray diffraction provides a deeper understanding of their potential applications (M. Adeel et al., 2017).
Antimicrobial and Antiproliferative Activities
The synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds has shown significant antimicrobial and antiproliferative properties. These studies offer a promising avenue for the development of new therapeutic agents, highlighting the importance of thiazole derivatives in medicinal chemistry (M. Gür et al., 2020).
Computational Studies for Corrosion Inhibition
Computational studies, including quantum chemical and molecular dynamics simulation, have been employed to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives. These studies provide a theoretical foundation for understanding the interactions between inhibitors and metal surfaces, supporting the practical application of thiazole derivatives as corrosion inhibitors (S. Kaya et al., 2016).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S.ClH/c1-10-7-13(11(2)22-10)15-9-23-17(19-15)18-14-6-5-12(20-3)8-16(14)21-4;/h5-9H,1-4H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTSMOBYVIWWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=C(C=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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